molecular formula C21H23NO6S B11158549 N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-methionine

N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-methionine

Cat. No.: B11158549
M. Wt: 417.5 g/mol
InChI Key: CQFIPENQQSWWCU-MRXNPFEDSA-N
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Description

2-(3-{3,5-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDO)-4-(METHYLSULFANYL)BUTANOIC ACID is a complex organic compound with a unique structure that includes a furochromen ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{3,5-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDO)-4-(METHYLSULFANYL)BUTANOIC ACID typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-(3-{3,5-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDO)-4-(METHYLSULFANYL)BUTANOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols. Reaction conditions are typically mild to moderate, with temperatures ranging from room temperature to 100°C .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce alcohols .

Scientific Research Applications

2-(3-{3,5-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDO)-4-(METHYLSULFANYL)BUTANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-{3,5-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDO)-4-(METHYLSULFANYL)BUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of inflammation or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-{3,5-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDO)-4-(METHYLSULFANYL)BUTANOIC ACID stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for research and development .

Properties

Molecular Formula

C21H23NO6S

Molecular Weight

417.5 g/mol

IUPAC Name

(2R)-2-[3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C21H23NO6S/c1-11-10-27-17-9-18-15(8-14(11)17)12(2)13(21(26)28-18)4-5-19(23)22-16(20(24)25)6-7-29-3/h8-10,16H,4-7H2,1-3H3,(H,22,23)(H,24,25)/t16-/m1/s1

InChI Key

CQFIPENQQSWWCU-MRXNPFEDSA-N

Isomeric SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N[C@H](CCSC)C(=O)O)C

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC(CCSC)C(=O)O)C

Origin of Product

United States

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